REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)[C:5]#[N:6].O.[NH2:19]N.C(O)(=O)C>C(O)C>[F:14][C:13]([F:16])([F:15])[C:9]1[CH:8]=[C:7]([C:4]2[CH:3]=[N:2][NH:6][C:5]=2[NH2:19])[CH:12]=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C#N)C1=CC(=CC=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
6.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon to reflux
|
Type
|
CUSTOM
|
Details
|
a solution formed
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed an additional 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
After extracting three times with EtOAc
|
Type
|
WASH
|
Details
|
the combined organics were washed twice with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C=1C=NNC1N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |